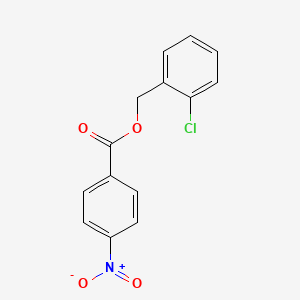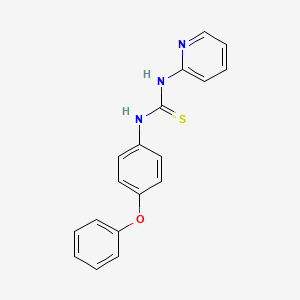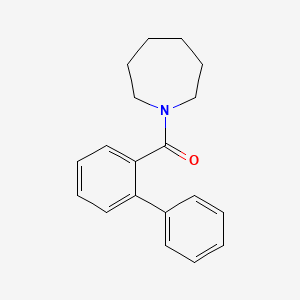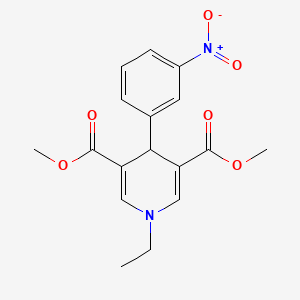
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate, also known as TDPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TDPC belongs to the class of isoindoline derivatives and is known for its unique chemical structure and mechanism of action.
Mécanisme D'action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate exerts its therapeutic effects by acting on the central nervous system. It is known to modulate the activity of neurotransmitters, such as dopamine, serotonin, and glutamate. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate also inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain perception, and improve cognitive function. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has several advantages for lab experiments, including its unique chemical structure, well-established synthesis method, and known mechanism of action. However, its limitations include its relatively low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further research is needed to fully understand the therapeutic potential of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate and its underlying mechanisms of action.
Méthodes De Synthèse
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-thiophenecarboxylic acid with 3-chlorophthalic anhydride, followed by the reaction with an amine derivative. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-thiophenecarboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
[3-(1,3-dioxoisoindol-2-yl)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4S/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-5-3-6-13(11-12)24-19(23)16-9-4-10-25-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAYZRHMTYAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
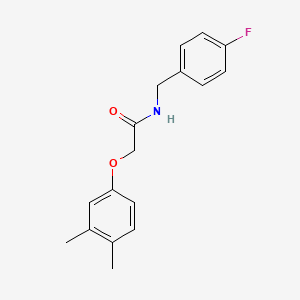
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)



